molecular formula C3H10N2 B3279006 (2R)-propane-1,2-diamine CAS No. 6852-78-4

(2R)-propane-1,2-diamine

Cat. No. B3279006
CAS RN: 6852-78-4
M. Wt: 74.13 g/mol
InChI Key: AOHJOMMDDJHIJH-GSVOUGTGSA-N
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Description

(2R)-propane-1,2-diamine, also known as D- and L-2,3-diaminopropanes, is a chiral compound used in various scientific research applications. It is a diamine that contains two amine groups attached to a propane backbone. The compound has attracted significant attention due to its potential applications in medicinal chemistry, asymmetric synthesis, and polymer science.

Scientific Research Applications

Catalytic Applications

(2R)-propane-1,2-diamine has been studied in the context of catalytic applications. For instance, ruthenium complexes with chiral diamines, including (1R,2R)-1,2-diaminocyclohexane, have demonstrated effectiveness as catalysts for H2-hydrogenation of ketones (Hadžović et al., 2006). Similarly, cationic rhodium complexes with (S)-N,N'-bis[o-(diphenylphosphino)benzylidene]propane-1,2-diamine have shown potential as catalysts for enantioselective reduction of simple ketones (Gao et al., 2000).

Polymer Synthesis

This compound is used in the synthesis of various polymers. For example, polyimides have been synthesized using 1,2-bis(4-aminophenoxy)propane, showcasing properties like solvent solubility and thermal stability (Tjugito & Feld, 1989). Additionally, novel diamines, including 1,2-di(p-aminophenoxy)propane, have been developed as chain extenders to improve the thermal and mechanical properties of polyurethane elastomers (Shoaib & Bahadur, 2016).

Coordination Chemistry

In coordination chemistry, this compound has been utilized in the synthesis of metal complexes. For instance, complexes of Zn(II) and Hg(II) with Schiff bases derived from N,N-bis(4-chlorobenzylidene)propane-1,2-diamine have been prepared, displaying pseudo tetrahedral geometry around the metal center (Montazerozohori et al., 2011). Furthermore, palladium(II) binuclear complexes with ethane-1,2-diamine and propane-1,3-diamine have been characterized, highlighting square-planar PdN4 environments in their structures (Navarro et al., 1997).

Medicinal Chemistry

In the field of medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. Platinum-acridinylthiourea conjugates with (1R,2R)-1,2-diaminocyclohexane and propane-1,3-diamine as nonleaving groups have shown significant DNA damage and cytotoxicity, suggesting potential use in cancer treatment (Guddneppanavar et al., 2007).

Supramolecular Chemistry

Supramolecular structures involving this compound have also been studied. For example, the reaction of propane-1,2-diamine with pyridine-2,6-dicarboxylic acid resulted in a compound with significant π–π stacking interaction, showcasing its potential in constructing supramolecular architectures (Aghabozorg et al., 2008).

properties

IUPAC Name

(2R)-propane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHJOMMDDJHIJH-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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